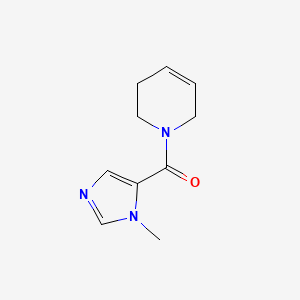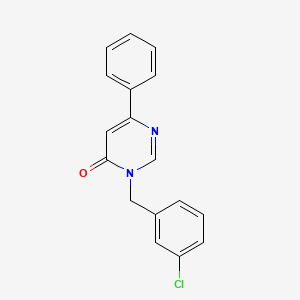
2-(4-甲氧基苯基)-N-((5-((2-((5-甲基-1,3,4-噻二唑-2-基)氨基)-2-氧代乙基)硫代)-4-苯基-4H-1,2,4-三唑-3-基)甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(4-methoxyphenyl)-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide" is a chemical entity that appears to be a derivative of 1,3,4-thiadiazole. This class of compounds is known for its potential antimicrobial properties, as indicated by the research on similar derivatives. The compound likely shares some structural similarities with the derivatives mentioned in the provided papers, which include a 1,3,4-thiadiazole core and various substitutions that may contribute to its biological activity .
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives typically involves the cyclization of a carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA). This method was used to create a series of derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid, as described in the first paper . The second paper discusses the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, which suggests a focus on diversifying the structures around the 1,3,4-thiadiazole core . These methods may be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is typically confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the functional groups present and the overall molecular framework. The compounds in the first paper were confirmed using IR, 1H NMR, and mass analysis , while the second paper also utilized CHN analysis in addition to MS, IR, and 1H NMR to establish the structures of the synthesized compounds . These analytical methods would be essential for confirming the structure of the compound under analysis.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are likely to include the formation of the thiadiazole ring via cyclization and subsequent reactions to introduce various substituents. The antimicrobial evaluation of these compounds suggests that they may undergo interactions with biological targets, which could be the basis for their activity. The specific reactions and interactions of the compound would need to be studied to understand its chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives, such as solubility, melting point, and stability, are important for their practical application, especially in the context of antimicrobial activity. The provided papers do not detail these properties, but they are typically investigated as part of the characterization process. The antimicrobial activities of the compounds were evaluated in vitro, which implies that their solubility and stability were sufficient for biological testing . The diversity of structures synthesized in the second paper suggests that the physical and chemical properties of these derivatives can be tuned by modifying their molecular structure .
科学研究应用
这些应用突出了该化合物在科学研究各个领域的多样潜力。但是,还需要进一步研究才能充分了解其作用机制、安全性概况和临床适用性。 研究人员继续探索其治疗价值,并针对特定应用优化其特性 。如果您想了解更多有关这些领域的信息,请随时提问!
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3S2/c1-15-26-28-22(35-15)25-21(32)14-34-23-29-27-19(30(23)17-6-4-3-5-7-17)13-24-20(31)12-16-8-10-18(33-2)11-9-16/h3-11H,12-14H2,1-2H3,(H,24,31)(H,25,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMGVXVRANRRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2514642.png)
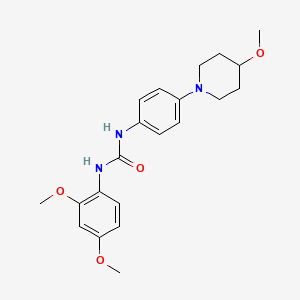
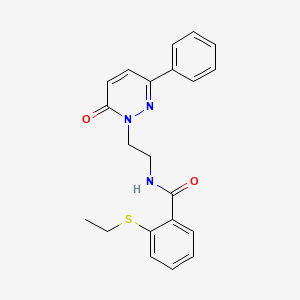
![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)
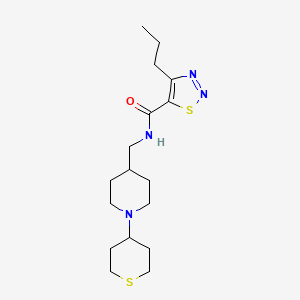
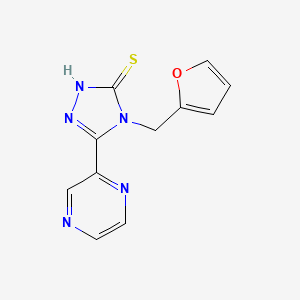
![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)

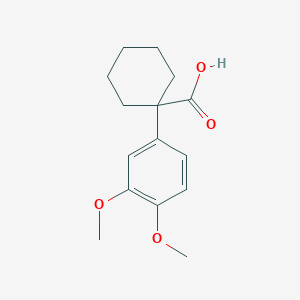
![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)
